molecular formula C22H18N2O3S B2647760 N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide CAS No. 681231-69-6

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide

Cat. No.: B2647760
CAS No.: 681231-69-6
M. Wt: 390.46
InChI Key: PFLLLIJABHHADE-UHFFFAOYSA-N
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Description

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide is a useful research compound. Its molecular formula is C22H18N2O3S and its molecular weight is 390.46. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antitumor Activities

  • Antimycobacterial Activity : N-Alkoxyphenylhydroxynaphthalenecarboxamides, a related compound class, have shown significant antimycobacterial activity, comparable or even higher than rifampicin, against various mycobacterial strains. Some compounds in this class demonstrated high effectiveness with insignificant cytotoxicity, indicating potential for therapeutic applications (Goněc et al., 2016).
  • Antitumor and DNA Photocleaving Activities : Compounds with naphthalene carboxamides, including variations with thio-heterocyclic rings, have been evaluated for antitumor and DNA photocleaving properties. These compounds displayed efficient antitumor activities and DNA interaction capabilities, suggesting their potential in cancer therapy (Li et al., 2005).

Electronic and Optical Properties

  • Electropolymerization and Electrochromic Behavior : Naphthalene-cored dicarboxamides have been used to create electroactive films via electropolymerization. These films show reversible electrochemical oxidation processes and color changes upon electro-oxidation, indicating potential in electrochromic applications (Hsiao & Han, 2017).

Structure-Activity Relationships

  • Molecular Interaction Studies : The molecular interactions of N-piperidin-1-yl variants with cannabinoid receptors have been studied, providing insights into the structural factors influencing receptor binding and activity. These studies contribute to understanding the pharmacological profiles of such compounds (Shim et al., 2002).

Polymer Applications

  • Polymer Synthesis for Electronic Devices : Naphthalene diimide copolymers, incorporating thiophene units, have been synthesized for use in organic electronic devices. They exhibit high electron mobilities, demonstrating their utility in organic field-effect transistors (Durban et al., 2010).

Properties

IUPAC Name

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c1-26-17-9-10-20(27-2)18(12-17)19-13-28-22(23-19)24-21(25)16-8-7-14-5-3-4-6-15(14)11-16/h3-13H,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLLLIJABHHADE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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